2-Butanone, 4-(5-pyrimidinyl)-
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Overview
Description
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE typically involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide in butanol, which leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrido[2,3-d]pyrimidin-5-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include sodium methoxide, carboxylic acid chlorides, and various bases. Reaction conditions often involve heating under reflux in solvents such as butanol or xylene .
Major Products
The major products formed from the reactions of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE include pyrido[2,3-d]pyrimidin-5-one derivatives and other substituted pyrimidine compounds .
Scientific Research Applications
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . These interactions can lead to the modulation of cell cycle progression, apoptosis, and other cellular processes .
Comparison with Similar Compounds
4-(PYRIMIDIN-5-YL)BUTAN-2-ONE can be compared with other pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but has different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine: This derivative has a fused pyrazole ring, which imparts unique properties and potential therapeutic applications.
The uniqueness of 4-(PYRIMIDIN-5-YL)BUTAN-2-ONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-pyrimidin-5-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |
InChI Key |
YUZVCDDVNMXAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=CN=C1 |
Origin of Product |
United States |
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